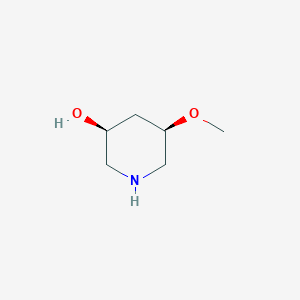![molecular formula C8H13NO B13506906 6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
6-Azaspiro[3.5]nonan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[35]nonan-8-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a nonane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-8-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the condensation of appropriate precursors followed by cyclization under controlled conditions. For instance, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis pathways starting from commercially available precursors. The process often requires optimization of reaction conditions, such as solvent choice, temperature control, and the use of catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The nitrogen atom in the ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield ring-fused benzimidazoles, while reduction may produce different spirocyclic amines.
Aplicaciones Científicas De Investigación
6-Azaspiro[3.5]nonan-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications includes exploring its role as a scaffold for drug development.
Mecanismo De Acción
The mechanism by which 6-Azaspiro[3.5]nonan-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, the compound may interact with the active site of enzymes, influencing their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Azaspiro[3.5]nonan-6-one: Another spirocyclic compound with a similar structure but different functional groups.
2-Oxa-7-azaspiro[3.5]nonane: A spirocyclic oxetane with an oxygen atom in the ring.
Uniqueness
6-Azaspiro[3.5]nonan-8-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other spirocyclic compounds .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
6-azaspiro[3.5]nonan-8-one |
InChI |
InChI=1S/C8H13NO/c10-7-4-8(2-1-3-8)6-9-5-7/h9H,1-6H2 |
Clave InChI |
CCERUHYIIPSNAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(=O)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
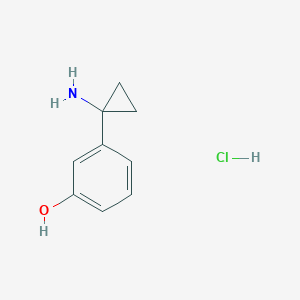
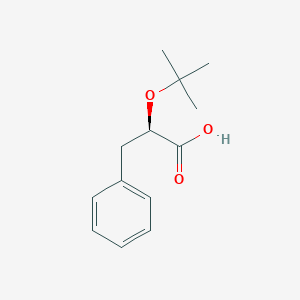
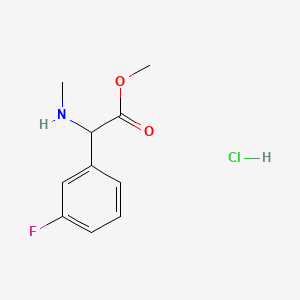
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
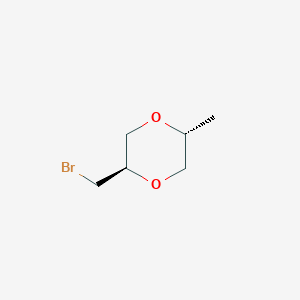
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)

![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
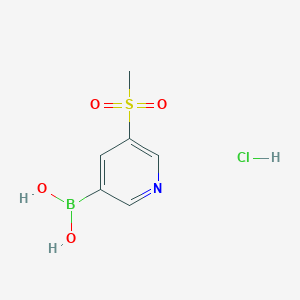
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
